molecular formula C26H26N2 B3749543 1-(9H-fluoren-9-yl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(9H-fluoren-9-yl)-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B3749543
M. Wt: 366.5 g/mol
InChI Key: RDNHEFWZOKNXKM-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-fluoren-9-yl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as FPPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. In

Mechanism of Action

The mechanism of action of 1-(9H-fluoren-9-yl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor. This results in an increase in the levels of these neurotransmitters in the brain, leading to the observed stimulant and hallucinogenic effects.
Biochemical and Physiological Effects:
1-(9H-fluoren-9-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to increase the release of dopamine and serotonin in the brain, resulting in increased levels of these neurotransmitters. This leads to the observed stimulant and hallucinogenic effects. Additionally, 1-(9H-fluoren-9-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension.

Advantages and Limitations for Lab Experiments

One advantage of 1-(9H-fluoren-9-yl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its potential pharmacological properties, which can be studied for their effects on the central nervous system. However, one limitation is the potential for abuse and misuse of this compound, which can make it difficult to conduct research.

Future Directions

There are several potential future directions for the study of 1-(9H-fluoren-9-yl)-4-(3-phenyl-2-propen-1-yl)piperazine. One direction is the development of new psychoactive substances based on 1-(9H-fluoren-9-yl)-4-(3-phenyl-2-propen-1-yl)piperazine, which can be studied for their potential therapeutic uses. Additionally, further research can be conducted on the mechanism of action of 1-(9H-fluoren-9-yl)-4-(3-phenyl-2-propen-1-yl)piperazine and its effects on the central nervous system. Finally, studies can be conducted on the potential long-term effects of 1-(9H-fluoren-9-yl)-4-(3-phenyl-2-propen-1-yl)piperazine use.

Scientific Research Applications

1-(9H-fluoren-9-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential pharmacological properties, including its effects on the central nervous system. It has been found to exhibit both stimulant and hallucinogenic properties, making it a potential candidate for the development of new psychoactive substances. Additionally, 1-(9H-fluoren-9-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

1-(9H-fluoren-9-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2/c1-2-9-21(10-3-1)11-8-16-27-17-19-28(20-18-27)26-24-14-6-4-12-22(24)23-13-5-7-15-25(23)26/h1-15,26H,16-20H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNHEFWZOKNXKM-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-Fluoren-9-yl)-4-(3-phenyl-allyl)-piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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